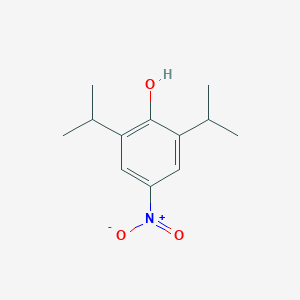

4-Nitro Propofol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOVQBSHXBPOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443430 | |

| Record name | 2,6-Diisopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-14-3 | |

| Record name | 2,6-Diisopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Nitro Propofol chemical structure and synthesis

An In-depth Technical Guide to 4-Nitropropofol: Structure, Synthesis, and Application

Executive Summary: This document provides a comprehensive technical overview of 4-Nitropropofol (4-Nitro-2,6-diisopropylphenol), a critical intermediate for the synthesis of propofol metabolites. As the study of drug metabolism is fundamental to pharmacology and toxicology, access to key intermediates like 4-Nitropropofol is essential for researchers. This guide details its chemical structure and properties, presents a validated synthesis protocol based on established principles of electrophilic aromatic substitution, and discusses its biological relevance. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind the synthetic methodology.

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action[1]. The clinical efficacy and safety profile of any drug are intrinsically linked to its metabolic fate. In the body, propofol undergoes extensive hepatic and extra-hepatic metabolism, primarily through ring hydroxylation and conjugation, before excretion[1]. To accurately study the pharmacological and toxicological profiles of these metabolic products, researchers require access to pure reference standards. 4-Nitropropofol serves as a pivotal synthetic intermediate, providing a chemical handle for the preparation of key propofol metabolites, particularly those involving functionalization at the 4-position of the phenol ring[2][3][4]. This guide elucidates the essential chemistry of this compound.

Chemical Structure and Physicochemical Properties

4-Nitropropofol is a derivative of propofol where a nitro group (NO₂) is substituted at the para-position (position 4) of the phenolic ring. The two isopropyl groups remain at the ortho-positions (2 and 6), flanking the hydroxyl group.

Chemical Structure Diagram

Caption: Chemical structure of 4-Nitro-2,6-diisopropylphenol.

Physicochemical Data

The key properties of 4-Nitropropofol are summarized below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1576-14-3 | [2][3][5][6] |

| Molecular Formula | C₁₂H₁₇NO₃ | [2][3][6] |

| Molecular Weight | 223.27 g/mol | [3][6] |

| IUPAC Name | 4-nitro-2,6-di(propan-2-yl)phenol | [2] |

| Synonyms | 4-Nitro-2,6-diisopropylphenol, 2,6-Diisopropyl-4-nitrophenol | [3][6] |

| SMILES | CC(C)c1cc(cc(C(C)C)c1O)[O-] | [2] |

| InChI | InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | [2] |

Synthesis of 4-Nitropropofol

The synthesis of 4-Nitropropofol is achieved via electrophilic aromatic substitution, specifically the nitration of the propofol (2,6-diisopropylphenol) aromatic ring. The hydroxyl group is a strongly activating ortho, para-director. However, the two bulky isopropyl groups at the ortho positions provide significant steric hindrance, making the para position the overwhelmingly favored site for substitution.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 4-Nitropropofol.

Detailed Experimental Protocol

This protocol is adapted from established methods for the nitration of phenols[7][8].

Materials:

-

2,6-Diisopropylphenol (Propofol)

-

Glacial Acetic Acid

-

Nitric Acid (70%)

-

Ethanol

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,6-diisopropylphenol in 50 mL of glacial acetic acid. Stir at room temperature until a clear, homogeneous solution is formed.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the addition of the nitrating agent.

-

Rationale: The nitration of an activated phenol ring is a highly exothermic reaction. Low temperatures are essential to control the reaction rate, prevent dangerous temperature excursions, and minimize the formation of undesired byproducts from oxidation or multiple nitrations.

-

-

Nitration: While maintaining the temperature between 0-5 °C, add 5.0 mL of 70% nitric acid dropwise from a dropping funnel over a period of 30-45 minutes. The solution will typically turn a dark yellow or orange color.

-

Rationale: Slow, dropwise addition ensures that the heat generated can be effectively dissipated by the ice bath, providing precise control over the reaction. Acetic acid serves as a solvent that can accommodate both the nonpolar substrate and the polar nitrating agent.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.

-

Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring. A yellow solid should precipitate out of the solution.

-

Rationale: 4-Nitropropofol is poorly soluble in water. Pouring the reaction mixture into water causes the product to precipitate, effectively stopping the reaction and separating the product from the acid and solvent.

-

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with several portions of cold deionized water until the washings are neutral to pH paper.

-

Rationale: Washing with water removes any residual acetic acid, nitric acid, and other water-soluble impurities.

-

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure 4-Nitropropofol.

Characterization and Analysis

The identity and purity of the synthesized 4-Nitropropofol must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. The proton NMR would show characteristic signals for the isopropyl protons, the aromatic protons, and the hydroxyl proton. The carbon NMR would confirm the presence of 12 distinct carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (Accurate Mass: 223.1208) and elemental composition (C₁₂H₁₇NO₃)[2].

-

Melting Point: The melting point of the purified solid would be measured and compared to literature values as an indicator of purity.

Biological Relevance and Applications

The primary and most significant application of 4-Nitropropofol is its role as a synthetic precursor[3][4][9][10]. The nitro group is a highly versatile functional group in organic synthesis. It can be readily reduced to an amine (NH₂), which can then be further modified or used as a handle for conjugation studies. This makes 4-Nitropropofol an ideal starting material for creating metabolite standards, such as 4-aminopropofol or its subsequent conjugates, which are essential for:

-

Pharmacokinetic Studies: Quantifying the rate of metabolite formation and elimination.

-

Toxicology Screens: Assessing the potential toxicity of individual metabolites.

-

Drug-Drug Interaction Studies: Investigating how other drugs may affect the metabolic pathways of propofol.

While 4-Nitropropofol itself is not an active pharmaceutical ingredient, many organic compounds containing a nitro group exhibit significant biological activity, ranging from antibacterial to anticancer effects[11][12][13]. This broader context underscores the importance of the nitro-aromatic scaffold in medicinal chemistry.

Conclusion

4-Nitropropofol is a compound of significant value to the pharmaceutical and life sciences research communities. Its well-defined chemical structure and the straightforward, high-yielding synthesis presented in this guide make it an accessible yet crucial tool. By enabling the synthesis of various propofol metabolites, 4-Nitropropofol facilitates a deeper understanding of the anesthetic's pharmacology, ensuring continued safety and efficacy in clinical settings. The methodologies described herein are robust, grounded in fundamental chemical principles, and designed for reliable replication in a laboratory setting.

References

- Artasensi, A., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(10), 2639.

- ChemIQSoc Project. (n.d.). Preparation of 4-nitrophenol.

- Le, G., et al. (2021). Continuous Flow Synthesis of Propofol. Organics, 2(1), 58-65.

- Staszowska-Karkut, M., & Materska, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 21(18), 6936.

- PrepChem. (n.d.). Preparation of 4-nitrophenol.

- Hartman, W. W., & Dickey, J. B. (1934). 2,6-Dibromo-4-nitrophenol. Organic Syntheses, 14, 24.

- Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3622.

- Santra, S., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7306.

Sources

- 1. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitro Propofol | CAS 1576-14-3 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 1576-14-3 [m.chemicalbook.com]

- 6. synchem.de [synchem.de]

- 7. fchpt.stuba.sk [fchpt.stuba.sk]

- 8. prepchem.com [prepchem.com]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4-Nitro-2,6-diisopropylphenol

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-Nitro-2,6-diisopropylphenol, a valuable chemical intermediate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthetic strategy, grounded in the principles of electrophilic aromatic substitution. We will explore the critical aspects of regioselectivity, detailing why the nitration of 2,6-diisopropylphenol selectively yields the 4-nitro isomer. A primary, field-proven protocol using a mixed-acid nitrating system is presented in detail, supplemented by a discussion of alternative methodologies. Crucially, this guide emphasizes a culture of safety, dedicating a significant section to the hazards associated with nitration and the necessary control measures. The content is supported by mechanistic diagrams, process workflows, and citations to authoritative literature to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance and Properties

4-Nitro-2,6-diisopropylphenol is a substituted phenol derivative whose utility primarily lies in its role as a precursor in multi-step organic syntheses. The presence of the nitro group, a versatile functional group, allows for further chemical transformations, most notably its reduction to an amine, which opens pathways to a wide array of more complex molecules, including potential pharmaceutical agents. The two isopropyl groups provide steric bulk and lipophilicity, which can be crucial for modulating the biological activity and physical properties of downstream compounds.

The starting material, 2,6-diisopropylphenol (Propofol), is a widely used intravenous anesthetic agent.[1][2] Its synthesis and purification are well-documented processes, typically involving the Friedel-Crafts alkylation of phenol with propene.[2][3] This guide assumes the availability of high-purity 2,6-diisopropylphenol as the starting material for the subsequent nitration.

The Core Chemistry: Electrophilic Nitration of a Sterically Hindered Phenol

The synthesis of 4-Nitro-2,6-diisopropylphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] Understanding the underlying mechanism is paramount to controlling the reaction and achieving the desired product with high selectivity.

Mechanism of Electrophilic Aromatic Substitution

The nitration of an aromatic ring requires a potent electrophile, the nitronium ion (NO₂⁺). This species is typically generated in situ from concentrated nitric acid by using a strong acid catalyst, most commonly concentrated sulfuric acid.[5]

The mechanism proceeds in three key stages:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5]

-

Nucleophilic Attack: The electron-rich π-system of the phenol ring attacks the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.

Causality of Regioselectivity

In electrophilic aromatic substitution, the existing substituents on the benzene ring govern the position of the incoming electrophile. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[6] This donation preferentially stabilizes the arenium ion intermediates when substitution occurs at the ortho and para positions.

However, in the case of 2,6-diisopropylphenol, the two bulky isopropyl groups at the ortho positions create significant steric hindrance. This physical obstruction makes it extremely difficult for the incoming nitronium ion to approach and attack the ortho carbons. Consequently, the electrophilic attack is overwhelmingly directed to the sterically accessible and electronically activated para position (C4), leading to the highly selective formation of 4-Nitro-2,6-diisopropylphenol. This predictable outcome is a key advantage in this synthesis, minimizing the formation of isomeric byproducts and simplifying purification.

Primary Synthesis Protocol: Mixed Acid Nitration

This protocol describes a robust and widely applicable method for the nitration of 2,6-diisopropylphenol using a mixture of concentrated nitric and sulfuric acids. Careful control of temperature is essential for safety and to minimize side reactions.

Quantitative Data: Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 2,6-Diisopropylphenol | C₁₂H₁₈O | 178.27 | 0.056 | 1.0 | 10.0 g |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | - | - | 50 mL |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 0.112 | 2.0 | 6.1 mL |

| Nitric Acid (70%) | HNO₃ | 63.01 | 0.062 | 1.1 | 4.4 mL |

Note: The use of acetic anhydride as a solvent helps to control the reaction medium and can trap any water present, preventing unwanted side reactions.

Experimental Workflow

Step-by-Step Methodology

-

Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water-salt bath to achieve a temperature of 0 °C or below.

-

Substrate Solution: Charge the flask with 2,6-diisopropylphenol (10.0 g, 0.056 mol) and acetic anhydride (50 mL). Stir the mixture until the phenol is completely dissolved and cool the solution to 0 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated sulfuric acid (6.1 mL, 0.112 mol) to concentrated nitric acid (4.4 mL, 0.062 mol) while cooling in a separate ice bath. Causality: This order of addition is crucial; adding the denser sulfuric acid to the nitric acid ensures better mixing and heat dissipation. This mixture generates the nitronium ion electrophile.

-

Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred phenol solution over a period of 30-45 minutes. The internal temperature of the reaction must be rigorously maintained between 0 and 5 °C. Trustworthiness: Failure to control the temperature can lead to a runaway reaction, resulting in dinitration, oxidation, and the formation of dangerous, unstable byproducts.[7]

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 400 g of crushed ice and 100 mL of water with vigorous stirring. A yellow precipitate of the crude product should form. Causality: Quenching on ice serves to stop the reaction, dilute the strong acids, and precipitate the organic product, which is insoluble in water.

-

Isolation and Purification:

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

-

Recrystallize the crude product from a minimal amount of hot ethanol/water mixture. Dissolve the solid in hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C.

-

Alternative Synthetic Approaches

While the mixed-acid method is highly effective, other nitrating systems have been developed to offer milder conditions or different selectivity profiles for various phenolic compounds.[8]

-

Dilute Nitric Acid: For highly activated phenols, nitration can sometimes be achieved with dilute nitric acid alone.[9] This method avoids the use of sulfuric acid but can be slower and may lead to lower yields due to oxidative side reactions.[8]

-

Phase-Transfer Catalysis: Using dilute nitric acid in a two-phase system with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance reaction rates and selectivity under mild conditions.[9]

-

Solid-Supported Reagents: Reagents such as sodium nitrate on wet silica gel in the presence of an acidic salt like Mg(HSO₄)₂ can provide a heterogeneous and easily manageable system for nitration at room temperature.[10] These methods are often considered "greener" as they can simplify work-up and reduce acidic waste.

Mandatory Safety Protocols for Nitration

Nitration reactions are among the most hazardous operations in organic chemistry and demand the utmost respect and preparation.[11]

Hazard Analysis

-

Extreme Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause devastating burns upon contact with skin, eyes, or respiratory tissues.[12][13]

-

High Exothermicity: The reaction is highly exothermic. The heat generated can accelerate the reaction rate, potentially leading to a dangerous thermal runaway, which can cause violent decomposition, gas evolution, and explosion.[7]

-

Oxidative Hazard: Nitric acid is a powerful oxidizing agent and can react violently with organic materials.[14]

-

Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) fumes, which are harmful upon inhalation.[11]

Engineering and Administrative Controls

-

Chemical Fume Hood: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.

-

Blast Shield: The use of a weighted blast shield placed in front of the reaction apparatus is mandatory.

-

Secondary Containment: Place the reaction vessel within a secondary container (e.g., a plastic tub) to contain any spills.

-

Scale Limitation: Never perform an initial nitration on a large scale. Begin with small-scale trials to understand the reaction's behavior.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a full-face shield are required.

-

Gloves: Wear appropriate acid-resistant gloves (e.g., butyl rubber or Viton). Have multiple pairs available.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. An acid-resistant apron is also highly recommended.

Emergency Preparedness

-

Neutralizing Agent: Have a container of sodium bicarbonate or other suitable neutralizing agent readily available to handle acid spills.[14]

-

Emergency Stations: Ensure immediate and unobstructed access to an emergency eyewash station and safety shower.

-

Quenching Plan: Always have the ice-water quench bath prepared before starting the addition of the nitrating mixture.

Conclusion

The synthesis of 4-Nitro-2,6-diisopropylphenol is a straightforward yet potentially hazardous procedure that relies on the fundamental principles of electrophilic aromatic substitution. The inherent steric hindrance provided by the isopropyl groups affords excellent regioselectivity, making the desired para-nitro isomer the major product. Success and safety in this synthesis are contingent upon a thorough understanding of the reaction mechanism and, most importantly, strict adherence to temperature control and safety protocols. The detailed methodology and safety guidelines presented in this document provide a robust framework for the successful and safe laboratory-scale production of this valuable chemical intermediate.

References

- Nandurkar, N. S., et al. (2006). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development.

- Hajipour, A. R., & Sh. Yahia, Z. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace.

- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy.

- Jadhav, S. D., & Singh, P. P. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. Synthetic Communications.

- Lee, K. Y., et al. (1998). Selective nitration of phenol derivatives. Google Patents (US5847231A).

- Streb, A. (2024). Nitration reaction safety. YouTube.

- Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.

- Hajipour, A. R., et al. (2002). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules.

- Hartshorn, M. P., et al. (1983). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Journal of the Chemical Society, Perkin Transactions 2.

- EH&S. (n.d.). NITRIC ACID SAFETY. University of Washington.

- Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. YouTube.

- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S.

- Study.com. (n.d.). Show how the intravenous anesthetic 2,6-diisopropyl phenol (Propofol) can be synthesized from phenol... Homework.Study.com.

- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS.

- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. University of Washington.

- PrepChem. (n.d.). Synthesis of 4-isopropyl-2-nitrophenol. PrepChem.com.

- ChemIQSoc. (n.d.). Preparation of 4-nitrophenol. Digitization of chemistry experiments.

- Villa, M., et al. (n.d.). PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL. Patent 0783473.

- CN103724213A. (n.d.). Synthetic method for 2,6-diisopropyl-4-phenoxy aniline. Google Patents.

- Lin, S. M., et al. (2007). 2,6-Diisopropylphenol protects osteoblasts from oxidative stress-induced apoptosis through suppression of caspase-3 activation. PubMed.

- SID. (n.d.). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Scientific Information Database.

- Villa, M., et al. (n.d.). Process for the purification of 2,6-diisopropylphenol. Google Patents (CA2200317C).

- WO2011161687A1. (n.d.). Process for preparing extra pure 2, 6-diisopropyl phenol. Google Patents.

- ResearchGate. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. ResearchGate.

- EP 2522651 A1. (n.d.). Process for the purification of 2,6-diisopropyl phenol. Googleapis.com.

- Quick Company. (n.d.). An Improved Process For Preparing 2, 6 Diisopropyl Phenol. Quick Company.

- EP2522651A1. (n.d.). Process for the purification of 2,6-diisopropyl phenol. Google Patents.

Sources

- 1. 2,6-Diisopropylphenol protects osteoblasts from oxidative stress-induced apoptosis through suppression of caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473 [data.epo.org]

- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. ehs.com [ehs.com]

- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

A Technical Guide to the Speculated Mechanism of Action of 4-Nitro Propofol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a speculative analysis of the potential mechanism of action of 4-Nitro Propofol. As of the latest literature review, no definitive studies have been published elucidating its precise pharmacological profile. The hypotheses presented herein are based on established principles of medicinal chemistry, the known pharmacology of propofol, and the predictable influence of nitro group substitution on aromatic compounds. This guide is intended to stimulate further research and is not a statement of established fact.

Introduction: The Rationale for Investigating this compound

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset, short duration of action, and favorable recovery profile.[1][2] Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] The continuous exploration of propofol analogs is driven by the quest for agents with improved pharmacokinetic or pharmacodynamic properties, such as enhanced potency, reduced side effects, or alternative metabolic pathways.

This compound (2,6-diisopropyl-4-nitrophenol) is an analog of propofol that has been synthesized and is available as a research chemical.[3][4][5] It is also described as an intermediate in the preparation of propofol metabolites.[3][5][6] The introduction of a nitro (-NO2) group at the para-position of the phenol ring is a significant chemical modification that can be expected to substantially alter the molecule's electronic and steric properties. This guide will explore the plausible mechanistic consequences of this nitration, offering a framework for future investigation.

The Established Mechanism of Propofol: A Foundation for Speculation

To speculate on the action of this compound, one must first have a firm grasp of the parent compound's pharmacology. Propofol's anesthetic effects are primarily mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel.

-

Positive Allosteric Modulation: At clinically relevant concentrations, propofol binds to a distinct site on the GABA-A receptor, enhancing the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of synaptic transmission.

-

Direct Agonism: At higher concentrations, propofol can directly activate the GABA-A receptor in the absence of GABA, behaving as a full agonist.[1]

-

Sodium Channel Blockade: Some propofol analogs have also been shown to act as sodium channel blockers, which may contribute to their overall anesthetic profile.[1]

The lipophilic nature of propofol allows it to readily cross the blood-brain barrier, contributing to its rapid onset of action.[7] Its metabolism is extensive, primarily occurring in the liver via glucuronidation.[1]

The Influence of the Nitro Group: A Chemical Perspective

The introduction of a nitro group at the 4-position of the propofol scaffold is predicted to have the following key effects:

-

Electron-Withdrawing Effects: The nitro group is a strong electron-withdrawing group. This will decrease the electron density of the aromatic ring and increase the acidity of the phenolic hydroxyl group.

-

Steric Bulk: The nitro group adds steric bulk to the para-position of the molecule.

-

Potential for Metabolism: The nitro group can be metabolically reduced to a nitroso and then a hydroxylamino or amino group, introducing new metabolic pathways and potentially reactive intermediates.

These chemical alterations are the basis for our speculation on the mechanism of action of this compound.

Speculative Mechanisms of Action for this compound

Based on the principles outlined above, we can propose several plausible hypotheses for the mechanism of action of this compound.

Altered GABA-A Receptor Interaction

The most direct hypothesis is that this compound retains the GABA-A receptor as its primary target but with a modified interaction profile.

-

Hypothesis 1a: Altered Affinity and Potency. The changes in the electronic and steric properties of the molecule could either increase or decrease its binding affinity for the allosteric site on the GABA-A receptor. The increased acidity of the phenolic hydroxyl group, a key interacting moiety, could significantly impact hydrogen bonding within the binding pocket. This would directly translate to a change in potency compared to propofol.

-

Hypothesis 1b: Modified Allosteric Modulation. The conformational changes induced in the GABA-A receptor upon binding of this compound might differ from those induced by propofol. This could lead to a different degree of potentiation of the GABAergic current, potentially altering the anesthetic and side-effect profile.

Diagram: Proposed Interaction at the GABA-A Receptor

A diagram illustrating the established binding of propofol and the speculative binding of this compound to the GABA-A receptor.

Alternative Receptor Targets

The significant structural modification introduced by the nitro group opens the possibility of novel interactions with other central nervous system targets.

-

Hypothesis 2: Interaction with Glycine Receptors. Glycine receptors are another major class of inhibitory ligand-gated ion channels in the central nervous system, particularly in the brainstem and spinal cord. Some anesthetics are known to potentiate glycine receptor function. The altered electronic profile of this compound might confer affinity for these receptors.

-

Hypothesis 3: Modulation of Voltage-Gated Ion Channels. As mentioned, some propofol analogs exhibit sodium channel blocking activity.[1] The nitro group could enhance this property or introduce interactions with other voltage-gated channels, such as potassium or calcium channels, which are critical for neuronal excitability.

Prodrug or Bioactivation Mechanism

The metabolic liability of the nitro group suggests a more complex mechanism of action.

-

Hypothesis 4: Bioactivation to an Active Metabolite. The nitro group of this compound could be reduced in vivo to form a more active compound. For example, the corresponding 4-amino-propofol might have a different pharmacological profile, potentially with higher affinity for the GABA-A receptor or novel targets. This would classify this compound as a prodrug.

Diagram: Hypothetical Metabolic Pathway

A diagram showing a speculative metabolic reduction pathway for this compound, leading to a potentially active amino metabolite.

Proposed Experimental Workflows for Mechanism Elucidation

To test the hypotheses presented above, a systematic experimental approach is required.

In Vitro Electrophysiology

Objective: To determine the effect of this compound on the function of GABA-A and other relevant ion channels.

Protocol:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing specific subtypes of human GABA-A receptors (e.g., α1β2γ2).

-

Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings from these cells.

-

GABA Concentration-Response Curve: Establish a baseline concentration-response curve for GABA.

-

Co-application of this compound: Co-apply a range of concentrations of this compound with a sub-maximal concentration of GABA (e.g., EC20) to assess its modulatory effects.

-

Direct Activation: Apply high concentrations of this compound in the absence of GABA to test for direct agonism.

-

Comparative Analysis: Compare the potency and efficacy of this compound to that of propofol.

-

Screening of Other Channels: Repeat the protocol with cells expressing other relevant ion channels, such as glycine receptors and various voltage-gated sodium and potassium channels.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the GABA-A receptor and other potential targets.

Protocol:

-

Membrane Preparation: Prepare cell membranes from brain tissue or from cell lines expressing the receptor of interest.

-

Competitive Binding Assay: Incubate the membranes with a radiolabeled ligand known to bind to the target (e.g., [3H]muscimol for the GABA binding site, or [35S]TBPS for the channel site) in the presence of increasing concentrations of this compound.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

-

Comparative Analysis: Compare the Ki of this compound to that of propofol.

In Vivo Behavioral Pharmacology

Objective: To assess the anesthetic and sedative effects of this compound in a whole-animal model.

Protocol:

-

Animal Model: Utilize a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Drug Administration: Administer this compound and propofol intravenously at a range of doses.

-

Loss of Righting Reflex (LORR): Measure the onset and duration of LORR as a primary indicator of anesthetic effect.

-

Other Behavioral Assays: Conduct other relevant behavioral tests, such as the open field test for sedation and the rotarod test for motor impairment.

-

Dose-Response Analysis: Construct dose-response curves for the observed effects and compare the potency of this compound to propofol.

Metabolite Identification and Activity Testing

Objective: To investigate the potential for bioactivation of this compound.

Protocol:

-

In Vitro Metabolism: Incubate this compound with liver microsomes or hepatocytes.

-

Metabolite Identification: Analyze the incubation mixture using liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites, such as 4-amino-propofol.

-

Metabolite Synthesis: If novel metabolites are identified, synthesize them chemically.

-

Activity Testing of Metabolites: Subject the synthesized metabolites to the in vitro and in vivo assays described above to determine their pharmacological activity.

Data Presentation: A Comparative Framework

All quantitative data from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison.

| Parameter | Propofol | This compound | Speculated Outcome |

| GABA-A Receptor EC50 (Modulation) | Reported Value | To be determined | Potentially altered (higher or lower) |

| GABA-A Receptor Ki | Reported Value | To be determined | Potentially altered (higher or lower) |

| In Vivo ED50 (LORR) | Reported Value | To be determined | Potentially altered (higher or lower) |

| Primary Metabolites | Glucuronide conjugates | To be determined | Potentially includes reduced amino-metabolites |

Conclusion: Charting a Path for Future Research

The introduction of a nitro group to the propofol scaffold presents an intriguing chemical modification with the potential for significant pharmacological consequences. The speculative mechanisms of action outlined in this guide—altered GABA-A receptor interaction, engagement of alternative targets, and the possibility of bioactivation—provide a rational basis for the further investigation of this compound. The proposed experimental workflows offer a clear and comprehensive path to elucidate the true pharmacological profile of this novel compound. Through systematic in vitro and in vivo studies, the scientific community can determine whether this compound represents a mere chemical curiosity or a valuable lead in the ongoing development of improved anesthetic agents.

References

- This compound | CAS 1576-14-3 | SCBT - Santa Cruz Biotechnology.

- This compound - Synchem.

- This compound | CAS 1576-14-3 | SCBT - Santa Cruz Biotechnology.

- This compound 1576-14-3 wiki - Es - Guidechem.

- This compound | CAS 1576-14-3 | SCBT - Santa Cruz Biotechnology.

- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI.

- Diprivan Innovations - DIPRIVAN® (Propofol) Injectable Emulsion, USP.

- Propofol - Wikipedia.

- Propofol ('Diprivan') as a supplement to nitrous oxide-oxygen for the maintenance of anaesthesia - PubMed.

- Continuous Flow Synthesis of Propofol - PMC - NIH.

Sources

- 1. Propofol - Wikipedia [en.wikipedia.org]

- 2. Propofol ('Diprivan') as a supplement to nitrous oxide-oxygen for the maintenance of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. synchem.de [synchem.de]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Potential Biological Targets of 4-Nitro-Propofol

An In-depth Technical Guide for Researchers

Abstract

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action.[1][2] Its primary mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] The exploration of propofol derivatives is a promising avenue for developing novel anesthetics with improved pharmacological profiles. This guide focuses on 4-Nitro-Propofol, a derivative with a nitro group at the para-position of the phenol ring. While direct biological studies on this compound are scarce, its existence as a chemical intermediate in the synthesis of propofol metabolites warrants a thorough investigation into its potential biological targets. This document synthesizes information on propofol's mechanism of action, the structure-activity relationships of its analogs, and the known metabolism of related nitro-phenolic compounds to build a predictive framework for the biological activity of 4-Nitro-Propofol. We will delineate its hypothesized primary and secondary targets, predict its metabolic fate, and propose a comprehensive experimental workflow for its characterization and validation.

The Hypothesized Primary Target: The GABA-A Receptor

The GABA-A receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the central nervous system and the most likely primary target for 4-Nitro-Propofol.[2] Propofol enhances the receptor's sensitivity to GABA, and at higher concentrations, can directly activate the channel, leading to neuronal hyperpolarization and central nervous system depression.[5][6][7]

Propofol's Binding Site on the GABA-A Receptor

Propofol is understood to bind at the transmembrane domain of the GABA-A receptor, distinct from the GABA binding site.[8] Computational modeling and photolabeling studies have identified a binding pocket within the β subunit, at the interface between the transmembrane domains and the extracellular domain.[8] This pocket is in proximity to amino acid residues in the TM1 and TM2 transmembrane segments that are known to be critical for anesthetic sensitivity.[8]

The Influence of the Para-Nitro Group on Receptor Interaction

The introduction of a nitro group at the 4-position (para- to the hydroxyl group) is expected to significantly alter the molecule's interaction with the GABA-A receptor. This is based on the following considerations:

-

Steric Hindrance: A quantitative structure-activity relationship (QSAR) study on propofol analogs demonstrated that while increased lipophilicity can enhance affinity, the affinity is negatively impacted by increases in the size of the substituent at the para position.[3] The nitro group is larger than a hydrogen atom, which could potentially introduce steric hindrance and alter the binding orientation or affinity.

-

Electronic Effects: The nitro group is strongly electron-withdrawing.[9] This will decrease the pKa of the phenolic hydroxyl group, making it more acidic. This altered acidity could influence the hydrogen bonding interactions between the hydroxyl group and the receptor, which are crucial for propofol's activity.[10]

-

Polarity: The addition of a polar nitro group will change the overall lipophilicity of the molecule. While propofol is highly lipophilic, the introduction of the nitro group may affect its ability to partition into the lipid membrane and access the transmembrane binding site.

A study on para-substituted propofol analogs found that the introduction of halogens (Cl, Br, I) and benzoyl groups resulted in ligands with higher potency in inhibiting [35S]TBPS binding, a measure of interaction with the GABA-A receptor channel.[3] This suggests that the para-position can accommodate substituents and that these can even enhance binding. However, the unique electronic and steric properties of the nitro group make its effect difficult to predict without direct experimental evidence.

Other Potential Biological Targets

While the GABA-A receptor is the primary target, propofol has been shown to interact with other receptors, although at generally higher concentrations. These represent potential secondary targets for 4-Nitro-Propofol.

-

Glycine Receptors: Propofol can potentiate glycine-gated chloride channels, which are important for inhibitory neurotransmission in the spinal cord and brainstem.[4]

-

Nicotinic Acetylcholine Receptors (nAChRs): Propofol can inhibit nAChRs, which could contribute to its sedative and hypnotic effects.[4]

-

Voltage-Gated Sodium Channels: Some analogs of propofol have been shown to act as sodium channel blockers.

The introduction of the nitro group could potentially modulate the affinity of 4-Nitro-Propofol for these targets.

Predicted Metabolic Fate of 4-Nitro-Propofol

The metabolism of 4-Nitro-Propofol is predicted to follow pathways known for both propofol and other nitro-phenolic compounds.[11] The primary routes of metabolism are expected to be:

-

Conjugation: Similar to propofol, the phenolic hydroxyl group of 4-Nitro-Propofol is a likely site for Phase II conjugation reactions, primarily glucuronidation and sulfation, to form water-soluble metabolites for renal excretion.[11]

-

Nitroreduction: The nitro group is susceptible to reduction, a common metabolic pathway for nitroaromatic compounds.[2] This reduction likely proceeds through nitroso and hydroxylamine intermediates to form 4-Amino-Propofol. This process can be catalyzed by various nitroreductases.[9]

The resulting metabolites, particularly 4-Amino-Propofol, may possess their own pharmacological or toxicological properties. The reduction of nitroaromatic compounds can sometimes lead to the formation of reactive intermediates that can cause cellular damage.[9]

Predicted Metabolic Pathway of 4-Nitro-Propofol

Caption: Predicted metabolic pathways for 4-Nitro-Propofol.

Proposed Experimental Workflow for Target Identification and Validation

A systematic approach is required to characterize the biological targets of 4-Nitro-Propofol. The following workflow provides a comprehensive plan for its evaluation.

In Vitro Characterization

Objective: To determine the affinity and functional effects of 4-Nitro-Propofol at the GABA-A receptor.

Protocol 1: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Prepare crude synaptic membranes from rat whole brain or from cell lines expressing specific GABA-A receptor subtypes.

-

Binding Assay: Incubate the membranes with a known concentration of a radioligand that binds within the GABA-A receptor channel, such as [35S]TBPS.

-

Competition: Add increasing concentrations of 4-Nitro-Propofol to displace the radioligand.

-

Detection: Measure the amount of bound radioligand using liquid scintillation counting.

-

Analysis: Calculate the IC50 value (the concentration of 4-Nitro-Propofol that inhibits 50% of specific radioligand binding) to determine its binding affinity.

Protocol 2: Electrophysiological Analysis

-

Expression System: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subtype).

-

Recording: Use two-electrode voltage-clamp (for oocytes) or patch-clamp (for mammalian cells) techniques to record GABA-evoked currents.

-

Potentiation: Co-apply a sub-maximal concentration of GABA with varying concentrations of 4-Nitro-Propofol to determine its effect on GABA-evoked currents.

-

Direct Activation: Apply high concentrations of 4-Nitro-Propofol in the absence of GABA to test for direct channel gating.

-

Data Analysis: Construct concentration-response curves to determine the EC50 for potentiation and direct activation.

In Vivo Assessment

Objective: To evaluate the anesthetic and sedative properties of 4-Nitro-Propofol in a whole-animal model.

Protocol 3: Loss of Righting Reflex (LORR) Assay in Rodents

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Drug Administration: Administer 4-Nitro-Propofol intravenously (e.g., via tail vein) at various doses.

-

Assessment: Immediately after administration, place the animal on its back and record the time until it fails to right itself within a set period (e.g., 30 seconds). This is the LORR.

-

Duration: Record the time taken for the animal to spontaneously regain its righting reflex.

-

Analysis: Determine the ED50 (the dose required to induce LORR in 50% of the animals).

Proposed Experimental Workflow Diagram

Caption: A streamlined workflow for the characterization of 4-Nitro-Propofol.

Data Summary Table

The following table presents a hypothetical comparison of the pharmacological properties of propofol and the predicted properties of 4-Nitro-Propofol to guide experimental design.

| Parameter | Propofol | 4-Nitro-Propofol (Hypothesized) | Rationale for Hypothesis |

| GABA-A Receptor Binding (IC50) | ~ 5-10 µM | Potentially altered (higher or lower) | Steric and electronic effects of the nitro group may change binding affinity. |

| GABA Potentiation (EC50) | ~ 1-5 µM | Potentially altered | Changes in binding are likely to affect functional potentiation. |

| Direct Activation | Yes (at higher concentrations) | Possible, but may be reduced | Analogs with bulky para-substituents have shown reduced direct activation.[3] |

| Anesthetic Potency (LORR ED50) | ~ 2-3 mg/kg (rat) | To be determined | Will depend on the net effect of altered receptor affinity and pharmacokinetics. |

| Primary Metabolism | Glucuronidation, Hydroxylation | Glucuronidation, Nitroreduction | Based on known metabolism of propofol and nitro-phenolic compounds.[11] |

Conclusion

4-Nitro-Propofol presents an intriguing subject for pharmacological investigation. Based on the extensive knowledge of its parent compound, propofol, the GABA-A receptor is the most probable primary biological target. However, the introduction of a nitro group at the para-position is predicted to modulate its interaction with the receptor and introduce novel metabolic pathways, including nitroreduction. The potential for altered efficacy, off-target effects, and the generation of pharmacologically active or toxic metabolites necessitates a thorough and systematic evaluation. The experimental workflow proposed in this guide provides a robust framework for elucidating the pharmacological profile of 4-Nitro-Propofol, which could lead to a deeper understanding of anesthetic mechanisms and the development of new therapeutic agents.

References

- Filling the Gap in Understanding the Mechanism of GABAAR and Propofol Using Computational Approaches.

- Toxicological Profile for Nitrophenols.

- Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. PubMed. [Link]

- A propofol binding site on mammalian GABAA receptors identified by photolabeling.

- Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Semantic Scholar. [Link]

- Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors.

- Three classes of propofol binding sites on GABAA receptors. Journal of Biological Chemistry. [Link]

- Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology. [Link]

- Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. Journal of Medicinal Chemistry. [Link]

- Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery.

- A computational model predicts that propofol enhancement of the steady-state GABA response will be lost as ambient GABA concentrations rise.

- Comparison of the FAD and PNP binding manners between single- and two-component PNP monooxygenases.

- (Poly)phenols and nitrolipids: Relevant participants in nitric oxide metabolism. PubMed. [Link]

- Studies in detoxication. 40. The metabolism of nitrobenzene in the rabbit. o-, m - and p-Nitrophenols, o-, m- and p-aminophenols and 4-nitrocatechol as metabolites of nitrobenzene. Biochemical Journal. [Link]

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv

- Crystal structure of p-nitrophenol 4-monooxygenase PnpA from Pseudomonas putida DLL-E4: The key enzyme involved in p-nitrophenol degrad

- 4-Nitrophenol. Wikipedia. [Link]

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition. [Link]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

- Scaled up and telescoped synthesis of propofol under continuous-flow conditions.

Sources

- 1. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. | Semantic Scholar [semanticscholar.org]

- 7. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitropropofol

Introduction

4-Nitropropofol, systematically known as 4-nitro-2,6-diisopropylphenol, is a nitrated derivative of the widely used intravenous anesthetic agent, propofol.[1][2] As an intermediate in the synthesis of propofol metabolites, its characterization is of significant interest to researchers in drug development and metabolism.[1][2] The introduction of a nitro group to the phenolic ring of propofol is anticipated to significantly alter its physicochemical properties, which in turn influences its biological activity, metabolic fate, and analytical profile. This guide provides a comprehensive overview of the known physicochemical properties of 4-nitropropofol, outlines methodologies for its synthesis and characterization, and discusses its potential biological significance in the context of nitro-containing compounds and propofol pharmacology.

Physicochemical Properties

The fundamental physicochemical characteristics of a molecule are critical determinants of its behavior in biological and experimental systems. While some experimental data for 4-nitropropofol is available, other parameters can be inferred from structurally related compounds.

| Property | Value | Source |

| CAS Number | 1576-14-3 | [2] |

| Molecular Formula | C₁₂H₁₇NO₃ | [2] |

| Molecular Weight | 223.27 g/mol | [2][3] |

| Appearance | Pale Yellow Solid | [4] |

| Melting Point | 110-112 °C | |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Chloroform and Dichloromethane. | [4] |

| pKa (predicted) | ~7.15 (based on 4-nitrophenol) | [5] |

| logP (predicted) | Higher than propofol's ~3.8 (due to the nitro group) | |

| Storage | 2-8°C, protected from air and light | [4] |

Expert Insights: The addition of the electron-withdrawing nitro group at the para position is expected to increase the acidity of the phenolic hydroxyl group, resulting in a lower pKa compared to propofol. This has significant implications for its ionization state at physiological pH and will affect its membrane permeability and receptor interactions. The nitro group will also increase the polarity of the molecule, which is expected to decrease its lipophilicity (logP) compared to propofol.

Synthesis and Purification

Experimental Protocol: Synthesis of 4-Nitropropofol

Objective: To synthesize 4-nitro-2,6-diisopropylphenol by direct nitration of 2,6-diisopropylphenol.

Materials:

-

2,6-diisopropylphenol (Propofol)

-

Nitric acid (70%)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask cooled in an ice bath (0-5 °C), dissolve 2,6-diisopropylphenol in dichloromethane.

-

Preparation of Nitrating Mixture: Slowly add concentrated sulfuric acid to the flask with continuous stirring. In a separate beaker, prepare a nitrating mixture by carefully adding nitric acid to cooled sulfuric acid.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2,6-diisopropylphenol while maintaining the temperature below 10 °C. The reaction is exothermic and careful temperature control is crucial to prevent over-nitration and side-product formation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice. Separate the organic layer.

-

Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-nitropropofol by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

Causality Behind Experimental Choices: The use of a sulfuric acid catalyst facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction. The low reaction temperature is critical to control the regioselectivity of the nitration and to minimize the formation of undesired dinitro and ortho-nitro isomers.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 4-Nitropropofol.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 4-nitropropofol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl protons (a doublet and a septet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with the carbon atom attached to the nitro group showing a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 4-nitropropofol.

-

Electron Ionization (EI-MS): This technique will likely show a molecular ion peak corresponding to the molecular weight of 4-nitropropofol (m/z 223). Characteristic fragmentation patterns would involve the loss of a nitro group (NO₂) and alkyl fragments from the isopropyl groups.

-

Electrospray Ionization (ESI-MS): In negative ion mode, a prominent deprotonated molecule [M-H]⁻ at m/z 222 would be expected due to the acidic phenolic proton.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are crucial for assessing the purity of 4-nitropropofol and for quantitative analysis.

-

Reverse-Phase HPLC: A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a small amount of acid like formic acid to ensure protonation) would be a suitable starting point for method development. Detection can be achieved using a UV detector, with the nitroaromatic chromophore providing strong absorbance.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used. Derivatization of the hydroxyl group may be necessary to improve peak shape and thermal stability.

Analytical Workflow Diagram

Caption: A typical analytical workflow for the characterization of 4-Nitropropofol.

Stability and Storage

While specific stability data for 4-nitropropofol is limited, information on propofol provides valuable insights. Propofol emulsions are susceptible to oxidative degradation.[6] The presence of the nitro group in 4-nitropropofol may influence its stability profile. It is recommended to store 4-nitropropofol in a cool, dark place, and under an inert atmosphere to minimize degradation.[4] For solutions, storage at low temperatures (2-8°C) is advisable.

Biological Activity and Mechanism of Action (Hypothesized)

There is currently no specific data on the biological activity or mechanism of action of 4-nitropropofol. However, based on its structural features, some hypotheses can be formulated.

-

Modulation of GABAₐ Receptors: Propofol exerts its anesthetic effects primarily by potentiating the activity of the γ-aminobutyric acid type A (GABAₐ) receptor.[7] The structural modifications in 4-nitropropofol, particularly the electronic and steric changes introduced by the nitro group, could alter its binding affinity and efficacy at the GABAₐ receptor. This could potentially lead to altered anesthetic, sedative, or anxiolytic properties.

-

Nitro-Group Mediated Effects: Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and vasodilatory effects.[8] The nitro group can undergo metabolic reduction to form reactive intermediates that can interact with various cellular targets.[9] It is plausible that 4-nitropropofol could exhibit novel biological activities distinct from those of propofol due to the presence of the nitro moiety.

Hypothesized Signaling Pathway Interaction

Sources

- 1. 4-Nitro Propofol | CAS 1576-14-3 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. synchem.de [synchem.de]

- 4. This compound | 1576-14-3 - Coompo [coompo.com]

- 5. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]

- 7. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

The Unseen Catalyst: A Technical Guide to 4-Nitropropofol in Advancing Propofol Metabolism Research

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a surface-level overview to provide a comprehensive understanding of 4-Nitropropofol's critical role as a synthetic intermediate in the study of propofol metabolism. While not a therapeutic agent itself, 4-Nitropropofol is a key tool for elucidating the biotransformation of the widely used anesthetic, propofol. This guide offers detailed, practical insights into its synthesis, characterization, and application in producing vital metabolites for research.

Introduction: The Significance of Understanding Propofol Metabolism

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action.[1] However, its extensive and variable metabolism presents a significant area of study for pharmacokinetics, pharmacodynamics, and toxicology. The primary metabolic pathways of propofol involve hydroxylation by cytochrome P450 enzymes (CYP2B6 and CYP2C9) to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol), followed by conjugation to glucuronides and sulfates.[2] Understanding these metabolites is crucial for several reasons:

-

Pharmacological Activity: Some metabolites may possess residual pharmacological activity, influencing the overall anesthetic and recovery profile.

-

Toxicity and Adverse Effects: The accumulation of certain metabolites could be linked to rare but serious adverse effects.

-

Drug-Drug Interactions: Co-administered drugs can influence the rate and pathway of propofol metabolism, leading to altered clinical effects.

-

Forensic Analysis: Detection of propofol and its metabolites is essential in toxicological investigations.[2]

To study these aspects, pure analytical standards of propofol metabolites are required. 4-Nitropropofol serves as a pivotal, stable intermediate for the synthesis of these standards, particularly 4-hydroxypropofol.

Physicochemical Properties of 4-Nitropropofol

4-Nitropropofol, also known as 2,6-diisopropyl-4-nitrophenol, is a yellow crystalline solid. Its key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇NO₃ | [3] |

| Molecular Weight | 223.27 g/mol | [3] |

| CAS Number | 1576-14-3 | [3] |

| Appearance | Yellow Crystalline Solid | |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, methanol), sparingly soluble in water. |

Synthesis of 4-Nitropropofol: A Step-by-Step Protocol

The synthesis of 4-Nitropropofol from propofol is a standard electrophilic aromatic substitution reaction. The bulky isopropyl groups at the ortho positions sterically hinder positions 3 and 5, directing the nitration to the para position.

Experimental Protocol: Nitration of Propofol

Materials:

-

Propofol (2,6-diisopropylphenol)

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve propofol in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude 4-Nitropropofol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure yellow crystalline solid.

Conversion of 4-Nitropropofol to 4-Hydroxypropofol

The conversion of 4-Nitropropofol to the primary metabolite, 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol), is a two-step process involving the reduction of the nitro group to an amine, followed by a diazotization and subsequent hydrolysis.

Step 1: Reduction of 4-Nitropropofol to 4-Aminopropofol

Experimental Protocol:

Materials:

-

4-Nitropropofol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂, Pd/C)

-

Concentrated hydrochloric acid (if using SnCl₂)

-

Ethanol or Ethyl acetate

-

Sodium hydroxide solution (e.g., 2 M)

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

Procedure (using SnCl₂):

-

Suspend 4-Nitropropofol in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-aminopropofol.

Step 2: Diazotization and Hydrolysis to 4-Hydroxypropofol

Experimental Protocol:

Materials:

-

4-Aminopropofol

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (aqueous solution, e.g., 10%)

-

Ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 4-aminopropofol in an aqueous sulfuric acid solution and cool to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. This forms the diazonium salt.

-

After the addition is complete, continue stirring at low temperature for a short period.

-

Gently warm the solution. The diazonium salt will decompose, releasing nitrogen gas and forming 4-hydroxypropofol.

-

The product can then be extracted with an organic solvent and purified by chromatography.

Proposed Synthetic Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the synthetic pathway from propofol to 4-hydroxypropofol and the general experimental workflow.

Caption: Synthetic pathway from propofol to 4-hydroxypropofol via 4-Nitropropofol.

Caption: General experimental workflow for synthesis and purification.

Analytical Characterization

The identity and purity of synthesized 4-Nitropropofol and its derivatives should be confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose | Expected Observations for 4-Nitropropofol |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | ¹H NMR: Signals corresponding to isopropyl protons, aromatic protons, and the hydroxyl proton. ¹³C NMR: Resonances for all unique carbon atoms. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (223.27 m/z for [M+H]⁺). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for O-H (hydroxyl), C-H (aliphatic and aromatic), and N-O (nitro) bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity when analyzed with a suitable column and mobile phase. |

| Melting Point Analysis | Assessment of purity. | A sharp melting point range for the pure crystalline solid. |

Conclusion: The Enabling Role of 4-Nitropropofol in Anesthetic Research

4-Nitropropofol, while not a clinically used compound, is an indispensable tool for the scientific community investigating the anesthetic propofol. Its role as a stable and reliable synthetic intermediate allows for the production of high-purity propofol metabolites. Access to these metabolites is fundamental for a deeper understanding of propofol's pharmacology, toxicology, and for the development of improved analytical methods for clinical and forensic applications. The protocols and data presented in this guide provide a framework for the synthesis and characterization of these important research compounds.

References

- Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica.

- Eleveld, D. J., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(10), 1239–1264.

- Di Marco, L., et al. (2020). Continuous Flow Synthesis of Propofol. Molecules, 25(21), 5093.

- Preparation method of propofol. Google Patents.

Sources

An In-depth Technical Guide to 4-Nitro Propofol (CAS: 1576-14-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Nitro Propofol is an intermediate in the preparation of propofol metabolites and is intended for research use only.[1][2] This document is a technical guide based on available chemical principles and data from related compounds. Much of the information regarding its specific synthesis, pharmacology, and toxicology is inferred due to a lack of extensive dedicated research on this particular molecule.

Introduction

This compound, with the CAS number 1576-14-3, is a nitro-derivative of the widely used intravenous anesthetic agent, Propofol (2,6-diisopropylphenol).[1] Structurally, it is 2,6-diisopropyl-4-nitrophenol. Its primary documented application is as an intermediate in the synthesis of propofol metabolites, making it a crucial compound for researchers studying the pharmacokinetics and metabolism of propofol.[1][3] This guide provides a comprehensive technical overview of this compound, including its chemical properties, a plausible synthesis route, a theoretical pharmacological profile, and detailed analytical methodologies.

Chemical and Physical Properties

The chemical and physical properties of this compound are derived from its molecular structure, which combines the phenolic backbone of propofol with a nitro group at the para position.

| Property | Value | Source/Reference |

| CAS Number | 1576-14-3 | [1] |

| Molecular Formula | C₁₂H₁₇NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| IUPAC Name | 2,6-diisopropyl-4-nitrophenol | [3] |

| Synonyms | 4-Nitro-2,6-diisopropylphenol, 2,6-Bis(1-methylethyl)-4-nitro-phenol | [1] |

| Appearance | (Predicted) Yellowish solid, typical for nitrophenols | Inferred from properties of nitrophenols |

| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents | Inferred from propofol's high lipid solubility |

Synthesis and Purification

While specific industrial synthesis protocols for this compound are not publicly detailed, a plausible laboratory-scale synthesis can be designed based on the nitration of 2,6-diisopropylphenol (Propofol). This process involves an electrophilic aromatic substitution reaction.

Proposed Synthesis Workflow

The nitration of the sterically hindered 2,6-diisopropylphenol would likely require controlled conditions to favor the formation of the 4-nitro isomer.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-